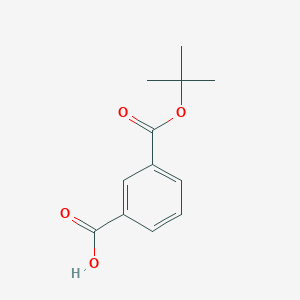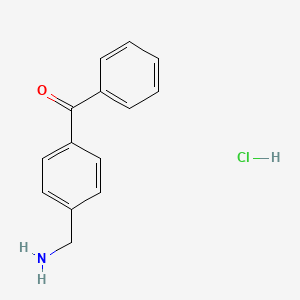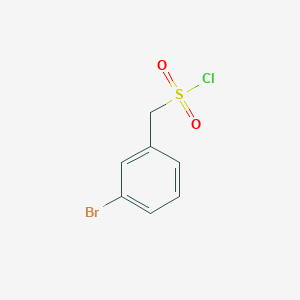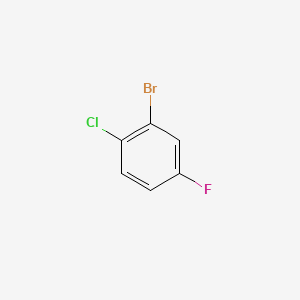
2-Bromo-1-chloro-4-fluorobenzene
Overview
Description
2-Bromo-1-chloro-4-fluorobenzene is a halogenated aromatic compound that is of interest in various chemical syntheses and applications. It contains bromine, chlorine, and fluorine substituents on a benzene ring, which can influence its reactivity and physical properties. The presence of these halogens makes it a potential intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as this compound, often involves multi-step reactions with careful control of conditions to ensure the selective introduction of halogens. For instance, the preparation of 1-bromo-4-[18F]fluorobenzene, a related compound, has been achieved through nucleophilic aromatic substitution reactions using no-carrier-added [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another synthesis route for a similar compound, 1,4-bis(bromomethyl)-2-fluorobenzene, starts from p-xylene and involves nitration, reduction, diazotization, and bromination steps . These methods highlight the complexity and versatility of synthetic approaches to halogenated benzenes.
Molecular Structure Analysis
The molecular structure of halogenated benzene compounds can be elucidated using various spectroscopic techniques. For example, the molecular structure of chlorobenzene and bromobenzene has been derived from H,H dipole-dipole coupling constants obtained from NMR spectra in a liquid crystalline phase, showing a structure similar to that determined by microwave spectroscopy . Additionally, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde, a compound with a similar substitution pattern, have been investigated using X-ray diffraction and vibrational spectroscopy, complemented by density functional theory simulations .
Chemical Reactions Analysis
Halogenated benzenes like this compound can undergo various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. For instance, 1-bromo-2-fluorobenzenes have been used in carbonylative transformations with different nucleophiles to form six-membered heterocycles . The reactivity of such compounds is influenced by the electronic effects of the halogen substituents, which can activate or deactivate the benzene ring toward further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are significantly affected by the nature and position of the halogen substituents. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using DFT methods. The influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring has been discussed, and electronic properties such as absorption wavelengths and frontier molecular orbital energies have been analyzed . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in materials science and organic synthesis.
Scientific Research Applications
Electrochemical Studies
2-Bromo-1-chloro-4-fluorobenzene has been studied in the context of electrochemical fluorination of aromatic compounds. Research by Horio et al. (1996) explored the mechanism of formation of various fluorinated compounds during the electrolyses of halobenzenes, including 1-bromo-4-fluorobenzene, in specific electrolyte solutions. This study contributes to understanding the electrochemical behavior of halogenated compounds like this compound (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).
Chemical Reactions and Synthesis
In the field of synthetic chemistry, this compound is involved in various reactions. Bryce-smith, Dadson, and Gilbert (1980) investigated the photoreactions of halogenobenzenes with cyclopentene, revealing insights into the insertion into carbon-halogen bonds. This study aids in understanding the reactivity of compounds like this compound under photochemical conditions (D. Bryce-smith, W. M. Dadson, A. Gilbert, 1980).
Catalysis and Industrial Applications
The catalytic potential of this compound in various industrial processes has been explored. Boyarskiy et al. (2010) described the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, emphasizing the chemo- and regio-selectivity of these reactions. Such research is crucial for the development of efficient and selective industrial catalytic processes involving halogenated benzenes (V. Boyarskiy, M. Fonari, Tatiana S. Khaybulova, M. Gdaniec, Y. Simonov, 2010).
Spectroscopic Analysis
Kwon, Kim, and Kim (2002) conducted a study on the vibrational spectra of halobenzene cations, including bromo- and chlorobenzene cations. This research provides valuable information for the spectroscopic analysis of halogenated compounds, aiding in the identification and characterization of substances like this compound (C. H. Kwon, Hong-Lae Kim, M. Kim, 2002).
Mechanism of Action
Target of Action
2-Bromo-1-chloro-4-fluorobenzene is a derivative of benzene, a basic unit in organic chemistry. The primary targets of this compound are likely to be organic molecules that can undergo electrophilic aromatic substitution . .
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . This is a two-step process:
- Step 1 : The electrophile (in this case, the this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to introduce new functional groups to the benzene ring while preserving the aromaticity of the ring .
Biochemical Pathways
It’s known that the compound can participate in suzuki coupling reactions to form biphenyls . These biphenyls can serve as precursors for synthesizing other complex organic compounds .
Pharmacokinetics
Given its molecular weight of 20944 , it’s likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the context of its use. For instance, in the context of organic synthesis, the compound can help introduce new functional groups to a benzene ring . In the context of pharmaceutical synthesis, it can serve as a building block for creating more complex molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place to maintain its stability .
Safety and Hazards
2-Bromo-1-chloro-4-fluorobenzene is a combustible liquid . It can cause skin irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
As a polyhalo substituted benzene, 2-Bromo-1-chloro-4-fluorobenzene has potential applications in the synthesis of various organic compounds . Its use in Suzuki coupling reactions to form biphenyls, which are precursors for synthesizing 6-substituted phenanthridines, suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .
properties
IUPAC Name |
2-bromo-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCSIJMXBTKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378318 | |
| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201849-15-2 | |
| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



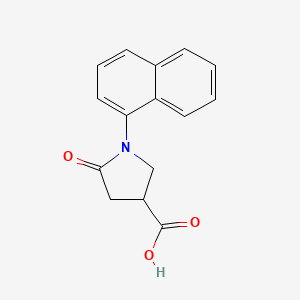
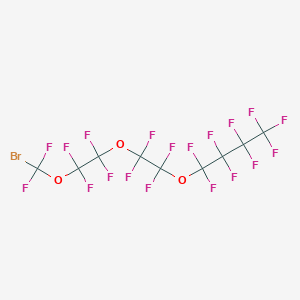

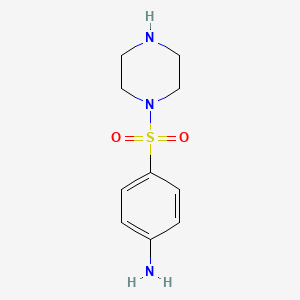
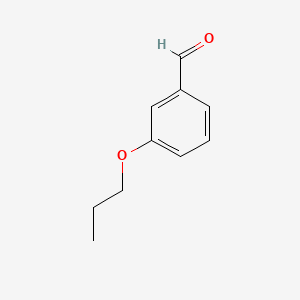
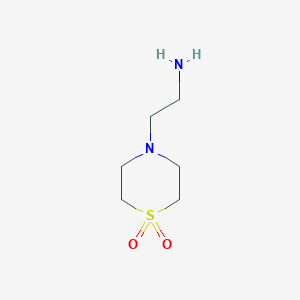
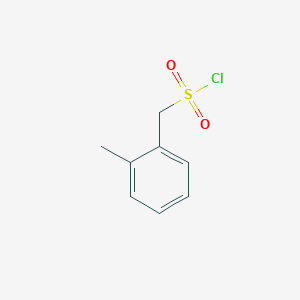


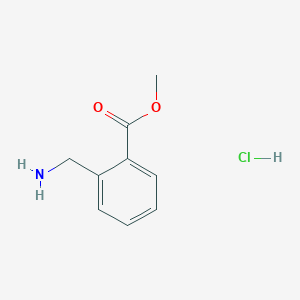
![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
